1,3-Dimethyl-5-nitrosobenzene
Description
Significance of Aromatic Nitroso Compounds in Modern Organic Chemistry and Materials Science
Aromatic C-nitroso compounds are versatile players in modern organic chemistry and materials science. rsc.orgresearchgate.net Their applications are extensive, ranging from their use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals to their role as spin traps in studying radical reactions. ontosight.ainih.gov The nitroso group's ability to participate in various reactions, including cycloadditions, makes these compounds valuable building blocks for constructing complex heterocyclic structures. rsc.orgorganic-chemistry.org
In materials science, the reversible dimerization of nitrosoarenes to form azodioxy compounds is a particularly fascinating property. acs.orgmdpi.com This monomer-dimer equilibrium, which can often be controlled by temperature or light, opens avenues for creating "smart" materials with switchable properties. nih.govmdpi.com For instance, the change in color and electronic properties between the monomer and dimer forms has potential applications in molecular switches and data storage. mdpi.com Furthermore, the ability of certain nitrosoarenes to self-assemble on surfaces is being explored for the development of thin films and functionalized materials. nih.gov
Evolution of Research Perspectives on Nitrosoarene Derivatives
The study of nitrosoarene derivatives has evolved significantly over time. Early research focused on the fundamental synthesis and characterization of these compounds, often grappling with their inherent instability and tendency to dimerize. nih.govnih.gov The development of new synthetic methods, including the reduction of nitro compounds and the oxidation of hydroxylamines, was crucial in advancing the field. wikipedia.org
More recently, research has shifted towards a deeper understanding of the mechanistic intricacies of their reactions and the exploitation of their unique properties. rsc.orgnih.gov Advanced spectroscopic techniques, such as NMR and FT-IR, coupled with computational studies, have provided unprecedented insights into the monomer-dimer equilibrium and the factors that influence it. rsc.orgrsc.orgniscair.res.in The focus has expanded to include their application in catalysis, the development of novel organic transformations, and their potential as building blocks for advanced materials with tailored electronic and optical properties. nih.govrochester.eduresearchgate.net
Research Gaps and Motivations for Investigating 1,3-Dimethyl-5-nitrosobenzene
Despite the considerable progress, several research gaps remain in the field of nitrosoarene chemistry. The precise control over the monomer-dimer equilibrium in the solid state continues to be a challenge. nih.gov While the influence of electronic and steric effects of substituents is generally understood, a more quantitative and predictive model is still needed. psu.edu Furthermore, the full potential of nitrosoarenes in materials science, particularly in the design of functional polymers and surface-modified materials, is yet to be fully realized. at.ua
The investigation of specific, strategically substituted nitrosoarenes like this compound is motivated by the need to fill these gaps. The two methyl groups in this compound provide a specific steric and electronic environment that can influence its dimerization behavior and reactivity in unique ways. rsc.org By studying such model compounds, researchers can systematically probe the structure-property relationships that govern the behavior of all nitrosoarenes. This knowledge is essential for the rational design of new nitroso-based molecules with desired functionalities for applications in catalysis, organic synthesis, and materials science.
Overview of the Scholarly Article Structure
This article provides a focused examination of the chemical compound this compound. It will begin by detailing its fundamental chemical and physical properties. The subsequent sections will delve into its synthesis and reactivity, exploring the methods of its preparation and the characteristic reactions it undergoes. Finally, the article will touch upon its spectroscopic characterization, providing insights into how its structure is elucidated. A comprehensive table of all chemical compounds mentioned is provided at the end for easy reference.
Interactive Data Table: Properties of 1,3-Dimethyl-5-nitrobenzene (B1662109) and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,3-Dimethyl-5-nitrobenzene | 99-12-7 | C8H9NO2 | 151.16 | Yellow to brown solid |
| This compound | Not readily available | C8H9NO | 135.17 | Not readily available |
| 2-fluoro-1,3-dimethyl-5-nitrobenzene | 1736-85-2 | C8H8FNO2 | 169.15 | Yellow Solid |
| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | C8H8FNO2 | 169.15 | Not readily available |
| 2-Bromo-1,3-dimethyl-5-nitrobenzene | 53906-84-6 | C8H8BrNO2 | 230.06 | Not readily available |
This table provides a comparative overview of the physical and chemical properties of 1,3-Dimethyl-5-nitrobenzene and some of its derivatives. cymitquimica.comnih.govsielc.commyskinrecipes.comapolloscientific.co.ukfluorochem.co.uk
Properties
CAS No. |
67083-40-3 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)5-8(4-6)9-10/h3-5H,1-2H3 |
InChI Key |
HKPUUXQBOHMULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethyl 5 Nitrosobenzene and Analogous Nitrosoarenes
Classical and Contemporary Approaches to Nitrosoarene Synthesis
The traditional synthesis of nitrosoarenes primarily relies on two main strategies: the oxidation of aromatic amines and the partial reduction of nitroaromatic compounds. These methods have been refined over the years and remain fundamental in organic synthesis.
Oxidation of Aromatic Amines to Nitroso Compounds
The oxidation of anilines is a direct and widely used method for the preparation of nitrosoarenes. For the synthesis of 1,3-Dimethyl-5-nitrosobenzene, the logical precursor would be 3,5-dimethylaniline (B87155). This transformation requires careful selection of oxidizing agents to avoid over-oxidation to the corresponding nitro compound or the formation of dimeric azoxy species.
Common oxidizing agents for this purpose include peroxymonosulfuric acid (Caro's acid) and various peroxy acids like peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). For instance, aniline (B41778) itself can be oxidized to nitrosobenzene (B162901) using Caro's acid. wikipedia.org The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the oxidation and to improve selectivity for the desired nitroso product.
Another effective class of reagents for this transformation are molybdenum-based catalysts in conjunction with hydrogen peroxide. The use of MoO₃/KOH or ammonium (B1175870) molybdate (B1676688) with H₂O₂ has been shown to be a good to excellent yielding method for the preparation of nitrosoarenes from anilines. organic-chemistry.org
Table 1: Comparison of Oxidizing Agents for the Synthesis of Nitrosoarenes from Anilines
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Peroxymonosulfuric acid (Caro's acid) | Biphasic conditions, controlled temperature | Readily available, effective for simple anilines | Strong oxidant, can lead to over-oxidation |
| Peroxybenzoic acid | Chloroform solvent | Good yields for some substituted anilines | Can be substrate-specific |
Reductive Pathways from Nitroaromatic Precursors
An alternative classical route to nitrosoarenes is the selective reduction of the corresponding nitroaromatic compound. In the case of this compound, the starting material would be 1,3-dimethyl-5-nitrobenzene (B1662109). This method is advantageous when the nitroaromatic precursor is more readily available than the corresponding aniline.
The key challenge in this approach is to control the reduction to stop at the nitroso stage, as further reduction to the hydroxylamine (B1172632) and then to the amine is thermodynamically favorable. A variety of reducing agents have been employed for this partial reduction. For example, the reduction of nitrobenzene (B124822) to phenylhydroxylamine, which can then be oxidized to nitrosobenzene, is a well-established two-step procedure. wikipedia.org
More direct partial reduction methods have also been developed. For instance, the use of specific metal-based reducing systems can achieve the selective reduction of a nitro group. While complete reduction to the amine is more common, careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the reducing agent can favor the formation of the nitroso intermediate. Catalytic systems, such as those employing gold nanoparticles, have also been investigated for the selective reduction of nitroarenes, where under certain conditions, nitrosobenzene can be observed as an intermediate. chemrxiv.org
Advanced Synthetic Strategies for Substituted Nitrosobenzenes
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of nitrosobenzenes. These strategies offer improved control over regioselectivity, allow for the synthesis of highly functionalized derivatives, and can manage the inherent instability of nitroso compounds through in-situ generation and use.
Regioselective Functionalization and Protecting Group Strategies
Achieving specific substitution patterns on the aromatic ring is a central theme in organic synthesis. For compounds like this compound, the regiochemical outcome of the nitrosation is dictated by the directing effects of the existing methyl groups. In cases where direct nitrosation of an arene is employed, such as the reaction of 1,3-dimethylbenzene (m-xylene) with a nitrosating agent, the electrophilic nitrosonium ion (NO⁺) will typically substitute at the positions activated by the alkyl groups, primarily the 2-, 4-, and 6-positions. To achieve substitution at the 5-position, a different strategy is required, such as starting with a precursor that already has the desired substitution pattern, like 3,5-dimethylaniline or 1,3-dimethyl-5-nitrobenzene.
Protecting groups can be instrumental in directing the outcome of oxidation reactions of anilines. While the amino group itself is a strong activating group, its reactivity can be modulated by conversion to an amide. For example, the acetylation of an aniline to form an acetanilide (B955) reduces the activating effect of the amino group and can provide steric hindrance, influencing the regioselectivity of subsequent electrophilic substitutions. Although not directly a method for introducing the nitroso group, protecting group strategies are crucial for the synthesis of specifically substituted aniline precursors. researchgate.net
Application of Flow Chemistry in Nitrosoarene Generation
Flow chemistry has emerged as a powerful tool for the synthesis of reactive and unstable intermediates like nitrosoarenes. omicsonline.orgneuroquantology.comwuxiapptec.comamf.chresearchgate.net By conducting reactions in a continuous stream through a microreactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. This enhanced control minimizes the decomposition of sensitive products and allows for safer handling of hazardous reagents.
A notable application of flow chemistry in this area is the photochemical synthesis of nitrosoarenes. For example, a continuous flow method has been developed for the synthesis of various nitrosoarenes through a photochemical rearrangement of o-nitrophenylimines. acs.org This process utilizes a high-power LED lamp and allows for the generation of these typically non-isolated intermediates in a robust and effective manner. The scalability of this approach also permits access to gram quantities of the nitroso compounds. acs.org
Table 2: Parameters in a General Flow Photochemical Synthesis of Nitrosoarenes
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Reactor Type | Microreactor or tubular reactor | High surface-area-to-volume ratio for efficient light penetration and heat exchange |
| Light Source | High-power LED (e.g., 365 nm) | Provides the energy for the photochemical rearrangement |
| Residence Time | Minutes | Precisely controlled to maximize product formation and minimize degradation |
| Temperature | Ambient or controlled | Minimizes thermal decomposition of the product |
In-situ Generation of Nitrosobenzene Derivatives for Telescoped Reactions
Nitrosoarenes are excellent dienophiles and dipolarophiles, readily participating in cycloaddition reactions. For example, in situ generated nitrosoarenes can be trapped with dienes in hetero-Diels-Alder reactions to form oxazine (B8389632) derivatives. Similarly, they can react with arynes, which are also generated in situ, to produce substituted carbazoles. researchgate.net This strategy is particularly valuable for constructing complex molecular scaffolds in a single pot.
The radical chemistry of nitrosoarenes has also been explored, where they can act as radical acceptors. rsc.org The in situ generation of a nitrosoarene in the presence of a radical source allows for the formation of new carbon-nitrogen bonds under mild conditions. These advanced, one-pot procedures highlight the synthetic potential of transient nitroso intermediates when their reactivity is harnessed in a controlled manner.
Mechanistic Considerations in Nitrosoarene Formation and Transformation
The mechanisms underpinning the formation and reactions of nitrosoarenes are multifaceted, often involving radical or polar pathways.
The oxidation of anilines to nitrosoarenes is believed to proceed through the formation of an N-arylhydroxylamine intermediate. mdpi.com This intermediate is then further oxidized to the nitroso compound. mdpi.com In some cases, the reaction can proceed further to yield the corresponding nitroarene if harsher conditions are employed. acs.orgmdpi.com The mechanism can also involve hydrogen atom abstraction from the amino group, followed by trapping of the resulting radical by a peroxy radical. mdpi.com
The reduction of nitroarenes to anilines involves the nitrosoarene as a key intermediate. acs.org The process is a stepwise reduction, first from the nitro group to the nitroso group, then to the hydroxylamine, and finally to the aniline. acs.org This sequential reduction highlights the central role of the nitroso species in this important transformation. acs.org
Nitrosoarenes are known to participate in a variety of transformations, including cycloaddition reactions. The thermal reaction between a nitrosoarene and an alkyne, for example, has been shown to proceed through a stepwise diradical mechanism. nih.gov This reaction involves the initial formation of an N-C bond between the nitrosoarene and the alkyne, leading to a vinyl diradical intermediate. nih.gov This is followed by a rapid C-C bond formation to yield a bicyclic diradical, which then tautomerizes to the final N-hydroxyindole product. nih.gov
Furthermore, nitrosoarenes are highly reactive species that can act as both electrophiles and nucleophiles, enabling them to participate in a wide array of chemical reactions. nih.govrsc.org They have been utilized in nitroso aldol (B89426) reactions and as radical traps. acs.orgrsc.org A notable characteristic of many nitrosoarenes is their tendency to exist in equilibrium with their dimeric azodioxy forms in solution and in the solid state, which can influence their reactivity. nih.govacs.org
The following table lists the chemical compounds mentioned in this article.
Molecular Architecture and Conformational Dynamics of 1,3 Dimethyl 5 Nitrosobenzene
Theoretical Analysis of Molecular Geometry and Electronic Structure
The three-dimensional structure and electron distribution of 1,3-dimethyl-5-nitrosobenzene are governed by the interplay of the aromatic ring's π-system and the electronic effects of its three substituents.
Quantum Chemical Calculations of Optimized Geometries
The optimized molecular geometry of aromatic nitroso compounds is commonly determined using quantum chemical calculations. These computational methods model the electronic structure to find the lowest energy conformation of the molecule. While specific calculations for this compound are not detailed in readily available literature, the methodologies applied to similar molecules, such as nitrobenzene (B124822) and other derivatives, are well-established. nih.govsuperfri.org
Standard computational approaches include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF). nih.gov Double-hybrid density functionals such as B2PLYP-D3 have shown excellent agreement with experimental data for modeling the thermodynamics of nitrosobenzene (B162901) dimerization. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Common Quantum Chemical Methods for Molecular Geometry Optimization
| Method | Description | Typical Basis Set |
|---|---|---|
| Density Functional Theory (DFT) | A method that models electron correlation by using the electron density. Functionals like B3LYP and PBE0 are common. superfri.org | 6-311+G or similar triple-ζ quality basis sets are often used for good accuracy. nih.gov |
| Ab Initio Methods (e.g., HF, MP2) | Based on first principles of quantum mechanics without empirical parameters. Hartree-Fock (HF) is a starting point, often improved by methods like Møller–Plesset perturbation theory (MP2). | Varies depending on the desired accuracy and computational cost. |
| Double-Hybrid DFT | Combines elements of DFT and MP2, offering high accuracy for thermochemical properties. Functionals include B2PLYP-D3 and DSD-PBEB86. nih.gov | Basis sets of triple-ζ quality or higher are recommended. nih.gov |
Influence of Methyl and Nitroso Substituents on Aromatic Ring Distortion
Substituents on a benzene (B151609) ring significantly influence its geometry and electronic properties through inductive and resonance effects. libretexts.org
Methyl Groups (-CH₃): Located at the 1- and 3-positions, the two methyl groups are electron-donating. They exert a positive inductive effect (+I), pushing electron density into the sigma-bond framework of the ring. msu.edu This effect tends to activate the ring towards electrophilic substitution.
Nitroso Group (-NO): Situated at the 5-position, the nitroso group is strongly electron-withdrawing, similar to the more commonly studied nitro (-NO₂) group. researchgate.netresearchgate.net It exerts both a negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a negative resonance effect (-R), withdrawing π-electron density from the ring. msu.eduresearchgate.net
The combination of two electron-donating groups and one powerful electron-withdrawing group leads to a polarized π-electron system. This electronic push-pull interaction can cause slight distortions in the benzene ring's geometry, altering the carbon-carbon bond lengths from the uniform 1.39 Å of unsubstituted benzene. researchgate.net The bonds adjacent to the methyl groups may shorten slightly, while those near the nitroso group may lengthen, reflecting changes in electron density and bond order.
Assessment of Intramolecular Interactions and Planarity
For a substituted benzene to be perfectly planar, the substituents must also lie in the same plane as the ring. However, intramolecular interactions, particularly steric hindrance, can force substituents to twist out of the plane. mdpi.com In this compound, the primary intramolecular interaction to consider is the potential steric repulsion between the nitroso group and the adjacent methyl group at the 3-position.
Although these groups are not on adjacent carbons (they are in a meta relationship), steric strain can still influence the rotational orientation of the nitroso group around its C-N bond. Studies on similar substituted nitrobenzenes show that even weak intermolecular forces in a crystal can cause the nitro group to twist from the plane of the aromatic ring. mdpi.com Therefore, it is highly probable that the nitroso group in an isolated molecule of this compound is not perfectly coplanar with the benzene ring to minimize steric interactions. This slight deviation from planarity is a balance between the energetically favorable π-conjugation (which favors planarity) and the unfavorable steric repulsion.
Dimerization Phenomena in Aromatic Nitroso Compounds
A defining characteristic of aromatic C-nitroso compounds is their ability to undergo reversible dimerization to form azodioxy compounds. researchgate.net This phenomenon is central to the chemistry of this compound.
Monomer-Dimer Equilibrium and Spectroscopic Differentiation
In solution, this compound exists in a dynamic equilibrium between its monomeric and dimeric forms. acs.org The position of this equilibrium is sensitive to factors such as temperature, concentration, and the polarity of the solvent. researchgate.net
2 Ar-N=O (Monomer) ⇌ (Ar-NO)₂ (Dimer)
The monomer and dimer forms have distinct physical and spectroscopic properties that allow for their easy differentiation:
Color: The monomeric form of aromatic nitroso compounds is typically intensely colored, appearing blue or green, while the dimeric form is often colorless or pale yellow. mdpi.com This thermochromism and photochromism is a hallmark of the monomer-dimer system. mdpi.com
Spectroscopy: The equilibrium can be monitored and quantified using various spectroscopic techniques. UV-visible spectroscopy is particularly useful, as the monomer exhibits a characteristic absorption in the visible region (around 780 nm) corresponding to an n → π* electronic transition, whereas the dimer does not. acs.org Infrared (IR) spectroscopy can also distinguish the two forms, with the monomer showing a strong N=O stretching vibration around 1500 cm⁻¹, while the dimer has characteristic ON=NO stretching signals at different frequencies (e.g., ~1260 cm⁻¹ for the E-dimer). mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to study the equilibrium, as the monomer and dimer will have distinct sets of signals. acs.org
Table 3: Spectroscopic Differentiation of Nitroso Monomers and Dimers
| Property | Monomer (Ar-NO) | Dimer ((Ar-NO)₂) |
|---|---|---|
| Appearance | Blue or Green mdpi.com | Colorless or Pale Yellow mdpi.com |
| UV-Vis Spectrum | Strong absorption in the visible range (~700-800 nm) acs.org | Absorbs primarily in the UV region acs.org |
| IR Spectrum | Characteristic N=O stretch (~1500 cm⁻¹) mdpi.com | Characteristic ON=NO stretches at different frequencies mdpi.com |
| NMR Spectrum | Single set of signals for the aromatic protons | A different, distinct set of signals from the monomer acs.org |
Stereochemical Aspects of Dimeric Forms (e.g., Cis/Trans Isomerism)
The dimer of an aromatic nitroso compound, an azodioxy compound, can exist as two stereoisomers: cis (also known as the Z-isomer) and trans (the E-isomer). researchgate.netresearchgate.net These are geometric isomers that differ in the spatial arrangement of the aromatic groups relative to the central -N=N(O)- bond. nist.gov
trans-Dimer (E-isomer): The two aromatic rings are on opposite sides of the N=N bond. This isomer is generally considered to be the thermodynamically more stable form and is often the structure found in the solid state. researchgate.netresearchgate.net
cis-Dimer (Z-isomer): The two aromatic rings are on the same side of the N=N bond. In solution, the equilibrium often favors the cis-dimer, particularly at lower temperatures. researchgate.net The crystal structure of the parent nitrosobenzene dimer has been confirmed to be the cis isomer. rsc.org
The interconversion between the cis and trans isomers is not a simple rotation around the N=N bond. Instead, the mechanism involves a dissociation of the dimer back into two monomer molecules, which then recombine to form either the cis or trans isomer. researchgate.net
Table 4: Comparison of Cis and Trans Dimeric Forms
| Feature | cis (Z) - Dimer | trans (E) - Dimer |
|---|---|---|
| Arrangement | Aromatic groups on the same side of the N=N bond. nist.gov | Aromatic groups on opposite sides of the N=N bond. |
| Stability | Often kinetically favored; can be more stable in solution. researchgate.netresearchgate.net | Generally the thermodynamically more stable isomer. researchgate.net |
| Prevalence | Often favored in solution, especially at low temperatures. researchgate.net | Often the form found in the solid crystalline state. researchgate.net |
| Interconversion | Proceeds via dissociation into monomers and recombination. researchgate.net | Proceeds via dissociation into monomers and recombination. researchgate.net |
Thermodynamics and Kinetics of Dimerization Processes
A characteristic feature of aromatic C-nitroso compounds is their tendency to dimerize, forming azodioxy dimers. This process involves the formation of a nitrogen-nitrogen double bond between two nitroso monomers. While specific thermodynamic and kinetic parameters for the dimerization of this compound have not been reported, the general principles governing this equilibrium in other nitrosobenzenes can be applied.
In the gas phase, aromatic azodioxy compounds readily dissociate into their corresponding nitroso monomers. mdpi.com This dissociation is facilitated by the relatively weak nitrogen-nitrogen double bond, which has an average bond energy of approximately 120 kJ·mol⁻¹. mdpi.com For the parent nitrosobenzene, the dimerization reaction enthalpy (ΔrH°) in the gas phase is -22.15 kJ·mol⁻¹ for the Z-isomer and -26.21 kJ·mol⁻¹ for the E-isomer. mdpi.com The Gibbs free energy of dimerization (ΔrG°) for these isomers are 33.39 kJ·mol⁻¹ and 30.08 kJ·mol⁻¹, respectively. mdpi.com It is expected that this compound would exhibit similar exothermic dimerization, with the equilibrium favoring the dimer at lower temperatures.
The kinetics of dimerization for nitrosoarenes can be influenced by the solid-state packing and the presence of substituents. For instance, the dimerization of p-bromonitrosobenzene in the solid state has been studied using time-resolved IR spectroscopy, revealing an exponential kinetic curve. mdpi.com The rate of dimerization can be calculated by monitoring the change in intensity of the E-ON=NO asymmetric stretching signal. mdpi.com In solution and in the solid state, cross-dimerization can also occur when two different nitroso compounds are present, leading to the formation of asymmetrical dimers. mdpi.com
Supramolecular Assembly and Surface Chemistry of Nitrosoarene Derivatives
The ability of nitrosoarenes to form dimers and potentially polymers through azodioxy linkages makes them interesting candidates for the construction of supramolecular assemblies and for modifying surface properties.
Formation of Self-Assembled Monolayers (SAMs) on Substrates
While no studies specifically report the formation of self-assembled monolayers (SAMs) using this compound, the principles of SAM formation with other functionalized organic molecules provide a framework for its potential behavior. SAMs are ordered molecular assemblies that form spontaneously on a solid surface. The stability and ordering of SAMs are influenced by the head group's interaction with the substrate, van der Waals interactions between adjacent molecules, and the nature of the terminal functional group. For nitrosoarene derivatives to form stable SAMs, they would typically require an appropriate anchor group (e.g., a thiol or silane) to bind to the substrate.
Engineered Self-Assembled Bilayers (SABs) and Ordered Adsorption
The dimerization capability of the nitroso group offers a unique route to forming self-assembled bilayers (SABs). A primary SAM of a nitroso-functionalized molecule could be formed on a substrate, presenting the nitroso groups at the monolayer-air or monolayer-solution interface. These exposed nitroso groups could then react with additional nitroso molecules from the solution to form a second layer through azodioxy bond formation. This approach allows for the systematic design of bilayer and multilayer films. mdpi.com
Interfacial Electronic Interactions and Surface Reconstruction
The adsorption of molecules onto a surface can significantly alter the electronic properties of both the adsorbate and the substrate. This can involve charge transfer, the formation of new interface states, and changes in the work function of the substrate. The specific interfacial electronic interactions of this compound would depend on the nature of the substrate and the orientation of the adsorbed molecules.
Advanced Spectroscopic Characterization and Computational Interpretation of 1,3 Dimethyl 5 Nitrosobenzene
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 1,3-Dimethyl-5-nitrosobenzene by probing its characteristic vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and structural features. For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the substituted benzene (B151609) ring, the methyl groups, and the nitroso moiety.
The most indicative vibration for identifying the nitroso group in its monomeric form is the N=O stretching mode. In aromatic C-nitroso compounds, this vibration gives rise to a characteristic absorption band typically found in the region of 1500 cm⁻¹. mdpi.com Other key functional groups include the methyl (CH₃) groups, which exhibit symmetric and asymmetric stretching vibrations, and the aromatic ring, which shows C-H stretching and C=C ring stretching modes.
Table 1: Expected FTIR Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups in related aromatic compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | C-H (sp²) | 3100 - 3000 | Medium to Weak |
| Methyl C-H Asymmetric Stretch | C-H (sp³) | 2975 - 2950 | Medium |
| Methyl C-H Symmetric Stretch | C-H (sp³) | 2885 - 2865 | Medium |
| N=O Stretch (Monomer) | N=O | ~1500 | Strong |
| Aromatic C=C Stretch | C=C | 1625 - 1575 | Medium |
| Methyl C-H Bending | CH₃ | 1470 - 1430 | Medium |
| Aromatic C-H In-Plane Bending | C-H | 1300 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bending | C-H | 900 - 675 | Strong |
Aromatic C-nitroso compounds can exist in equilibrium with their colorless or yellowish dimeric forms (azodioxides). researchgate.net These dimers are characterized by different vibrational signatures, and their presence can be confirmed by the disappearance of the monomeric N=O stretching band and the appearance of new bands corresponding to the N-N and N-O vibrations of the dimer structure. mdpi.com
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often makes it particularly effective for analyzing symmetric, non-polar bonds and vibrations of the carbon skeleton.
For this compound, the Raman spectrum would provide valuable information on the symmetric vibrations of the substituted benzene ring. The symmetric "ring breathing" mode, typically observed as a strong, sharp band, is a hallmark of the benzene ring in Raman spectra. The N=O stretching vibration is also expected to be Raman active. The analysis of both FTIR and Raman spectra provides a more complete picture of the molecule's vibrational framework.
To achieve unambiguous assignments of the experimental vibrational bands observed in FTIR and Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. This computational method utilizes quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry and calculate its fundamental vibrational frequencies and intensities. niscpr.res.in
The process involves optimizing the molecular structure and then calculating the force constants for the interatomic bonds. The resulting theoretical spectrum can be compared with the experimental data. A key output of NCA is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This allows for a precise assignment of complex vibrational bands that arise from the coupling of multiple motions. For a definitive analysis of this compound, a similar theoretical approach would be essential to correlate its structural features with its spectroscopic fingerprint. niscpr.res.in
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the molecule's electronic structure, chromophores, and photophysical behavior.
The UV-Vis absorption spectrum of this compound is defined by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) and π-orbitals of the nitroso group. Aromatic nitroso compounds are known for their distinct color, which arises from a low-energy electronic transition in the visible region of the spectrum. at.ua
This characteristic absorption is attributed to the n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the nitroso group to an anti-bonding π* orbital. researchgate.net This transition is typically weak and occurs at long wavelengths, responsible for the green or blue color of nitroso monomers. at.ua
At shorter wavelengths, in the ultraviolet region, more intense absorptions corresponding to π → π* transitions are expected. These transitions involve the excitation of electrons within the delocalized π-system of the aromatic ring. The presence of the dimethyl and nitroso substituents on the benzene ring influences the precise energy (and thus, wavelength) of these absorptions.
Table 2: Expected Electronic Transitions for this compound This table is generated based on the characteristic transitions of aromatic nitroso compounds.
| Transition | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |
| n → π | n(O) → π(N=O) | Visible (~650-750 nm) | Low |
| π → π | π → π (Benzene Ring) | Ultraviolet (~240-280 nm) | High |
| π → π | π → π (Benzene Ring) | Ultraviolet (~190-210 nm) | High |
Photophysical Properties and Excited State Dynamics
The electronic structure of the nitroso group, with its high-energy HOMO and the possibility of n → π* and π → π* transitions, leads to pronounced photochemical reactivity. at.ua Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways, collectively known as excited state dynamics, determine the molecule's photophysical properties, such as fluorescence and phosphorescence, as well as its propensity for photochemical reactions.
Nitroaromatic and nitrosoaromatic compounds are known to have unique photoinduced channels. rsc.org They can undergo very rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet excited state (T₁). This efficient coupling between singlet and triplet manifolds is a key feature of their photophysics. rsc.org The dynamics of these processes occur on ultrafast timescales, often in the femtosecond to picosecond range. escholarship.org The excited state can then relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways, or it can undergo chemical transformations. The study of these ultrafast dynamics provides fundamental insights into the mechanisms governing the molecule's response to light. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering its molecular symmetry and the known effects of its constituent functional groups. The molecule possesses a plane of symmetry bisecting the nitroso group and the C2-C5 axis of the benzene ring.
Proton (¹H) NMR Spectroscopy: Based on the molecular symmetry, four distinct proton signals are expected for this compound in its monomeric form.
Methyl Protons (H-CH₃): The two methyl groups at positions 1 and 3 are chemically equivalent and would appear as a single, sharp signal.
Aromatic Proton (H-2): The proton at position 2 is unique, situated between the two methyl groups.
Aromatic Protons (H-4/H-6): The protons at positions 4 and 6 are equivalent due to the plane of symmetry.
Aromatic Proton (H-5): This position is substituted with the nitroso group and thus has no proton.
The chemical shifts (δ) can be estimated by starting with the known values for m-xylene (B151644) and adding the substituent chemical shifts (SCS) derived from nitrosobenzene (B162901). stackexchange.comchemicalbook.com The nitroso group is strongly deshielding, particularly affecting the ortho (H-4, H-6) and para (H-2) positions. The predicted splitting patterns are based on the n+1 rule, considering coupling between adjacent, non-equivalent protons.
Predicted ¹H NMR Data for this compound (Monomer)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (C1, C3) | ~2.4 | Singlet (s) | N/A |
| H-2 | ~7.6 | Triplet (t) | J ≈ 2-3 Hz (meta coupling) |
Carbon (¹³C) NMR Spectroscopy: Similarly, the ¹³C NMR spectrum is predicted to show five distinct signals for the eight carbon atoms, reflecting the molecule's symmetry. youtube.com
Methyl Carbons (C-CH₃): The two equivalent methyl carbons.
Aromatic Carbons (C-1/C-3): The two equivalent carbons bearing the methyl groups.
Aromatic Carbon (C-2): The unique carbon between the methyl groups.
Aromatic Carbons (C-4/C-6): The two equivalent carbons ortho to the nitroso group.
Aromatic Carbon (C-5): The carbon directly attached to the nitroso group (ipso-carbon).
The chemical shifts are estimated using m-xylene as a base and applying the known SCS effects of the nitroso group. cdnsciencepub.comdocbrown.info The ipso-carbon (C-5) is expected to be significantly deshielded, appearing far downfield.
Predicted ¹³C NMR Data for this compound (Monomer)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C1, C3) | ~21 |
| C-2 | ~125 |
| C-4, C-6 | ~123 |
| C-1, C-3 | ~138 |
Direct observation of the nitrogen and oxygen nuclei within the nitroso functional group provides invaluable electronic information but presents significant experimental challenges.
Nitrogen (¹⁵N) NMR Spectroscopy: The ¹⁵N nucleus has a very low natural abundance (0.37%) and a low magnetogyric ratio, which results in low sensitivity. huji.ac.il However, it offers a very wide chemical shift range, making it highly sensitive to the electronic environment. For C-nitroso compounds, the ¹⁵N chemical shifts are found in a very broad range, typically between 400 and 900 ppm (relative to liquid NH₃). researchgate.netnih.gov This large range is indicative of the nitrogen atom's direct involvement in the π-system of the aromatic ring and the N=O double bond. The precise chemical shift is also highly dependent on the state of the monomer-dimer equilibrium, as the nitrogen environment in the azobenzene (B91143) N,N'-dioxide dimer is drastically different from that in the monomer. cdnsciencepub.com
Oxygen (¹⁷O) NMR Spectroscopy: ¹⁷O NMR is even more challenging due to the extremely low natural abundance of the ¹⁷O isotope (0.037%) and its quadrupolar nature (spin I = 5/2), which leads to very broad resonance signals. acs.org Despite these difficulties, studies on ¹⁷O-labeled nitrosoarenes have been conducted. The ¹⁷O chemical shift of a nitroso group is highly anisotropic and sensitive to the bonding environment. nih.gov For S-nitrosothiols, which are related compounds, ¹⁷O chemical shifts have been observed in the range of 1200-1300 ppm. nih.gov For C-nitrosoarenes, the chemical shift anisotropy can be exceptionally large, exceeding 2800 ppm in some cases, reflecting the electronic structure of the N=O bond. acs.orgnih.gov
Typical NMR Data Ranges for Aryl Nitroso Groups
| Nucleus | Typical Chemical Shift Range (δ, ppm) | Key Characteristics |
|---|---|---|
| ¹⁵N | 400 - 900 | Very wide range, highly sensitive to electronic effects and monomer-dimer equilibrium. |
X-ray Diffraction and Solid-State Structural Determination
A definitive crystal structure for this compound is not available in the Cambridge Structural Database (CSD). However, the solid-state behavior of aromatic C-nitroso compounds is well-documented and is dominated by a characteristic monomer-dimer equilibrium. nih.gov
In the gas phase or in dilute solutions, these compounds often exist as intensely colored (green or blue) monomers. In the solid state, they typically dimerize to form a more stable, pale-yellow or colorless azobenzene N,N'-dioxide structure. mdpi.com This dimerization involves the formation of a covalent bond between the nitrogen atoms of two monomer units. The resulting dimer can exist as cis or trans isomers.
The crystal structure of the parent nitrosobenzene dimer (cis-azobenzene dioxide) provides a model for the expected solid-state structure of this compound. wikipedia.org In this structure, two nitrosobenzene units are linked via an N=N double bond, with each nitrogen also bonded to an oxygen atom. The molecule adopts a non-planar conformation. The solid-state packing and intermolecular interactions would be influenced by the presence of the two methyl groups on each phenyl ring in the case of this compound.
Crystallographic Data for a Representative Analogue: cis-Azobenzene Dioxide (Nitrosobenzene Dimer)
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₂ | Dimer of nitrosobenzene |
| Crystal System | Monoclinic | Defines the basic crystal lattice shape |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| N=N Bond Length | ~1.33 Å | Shorter than a single bond, longer than a typical double bond |
| N-O Bond Length | ~1.26 Å | Intermediate between a single and double bond |
| Molecular Shape | Non-planar | The two phenyl rings are not in the same plane |
(Data sourced from studies on cis-azobenzene dioxide) wikipedia.org
Reactivity Profiles and Mechanistic Pathways of 1,3 Dimethyl 5 Nitrosobenzene
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Aromatic substitution reactions involve the replacement of a hydrogen atom (or another substituent) on the benzene (B151609) ring. The feasibility and orientation of these reactions on 1,3-Dimethyl-5-nitrosobenzene are determined by the electronic effects of the existing methyl and nitroso groups.
In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The substituents on the ring influence both the rate of reaction and the position of the new substituent.
Activating vs. Deactivating Groups: Substituents that donate electron density to the ring make it more nucleophilic and thus more reactive towards electrophiles; these are known as activating groups . Conversely, groups that withdraw electron density make the ring less reactive and are called deactivating groups . lumenlearning.com
Directing Effects: Activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org
In this compound:
Methyl Groups (-CH₃): The two methyl groups at positions 1 and 3 are weakly activating. They donate electron density primarily through an inductive effect and hyperconjugation. As activators, they are ortho, para-directors. lumenlearning.com
Nitroso Group (-NO): The nitroso group at position 5 is a deactivating group. Its nitrogen and oxygen atoms are electronegative, withdrawing electron density from the ring through induction. It can also withdraw electron density via resonance, similar to the more common nitro (-NO₂) group. stackexchange.com This deactivation makes the ring less reactive than benzene. As a deactivator, the nitroso group is a meta-director for electrophilic substitution. stackexchange.com
The methyl group at C1 directs to positions 2, 4, and 6.
The methyl group at C3 directs to positions 2, 4, and 6.
The nitroso group at C5 directs to positions 1 and 3 (which are already substituted).
The combined effect strongly activates positions 2, 4, and 6. Position 2 is sterically hindered by the two adjacent methyl groups. Positions 4 and 6 are equivalent and are ortho to one methyl group and para to the other, making them the most electronically enriched and sterically accessible sites for electrophilic attack.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| Methyl (-CH₃) | 1 & 3 | Electron-Donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |
| Nitroso (-NO) | 5 | Electron-Withdrawing (Inductive, Resonance) | Deactivating | Meta |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is favored by the presence of strong electron-withdrawing groups. wikipedia.org
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org
Elimination: The leaving group departs, restoring the aromaticity of the ring.
For this reaction to occur, two main conditions must be met:
There must be a good leaving group on the ring (typically a halide).
The ring must be activated by strong electron-withdrawing groups (like -NO₂ or -NO) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.orgnih.gov
In the context of this compound, the parent molecule itself does not have a suitable leaving group to undergo SNAr. However, considering a hypothetical derivative, such as one with a chlorine atom at the C2 position, the nitroso group at C5 is meta to the leaving group and would not provide the necessary resonance stabilization for the intermediate. A leaving group at the C4 or C6 position would be ortho to the nitroso group, a more favorable arrangement for SNAr. However, the presence of the two electron-donating methyl groups would counteract the electron-withdrawing effect of the nitroso group, making the ring less electrophilic and thus less reactive toward nucleophiles compared to an arene with only deactivating groups. d-nb.info
Cycloaddition Chemistry of Nitrosoarenes
Cycloaddition reactions are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. Nitrosoarenes are particularly adept at participating in these reactions, primarily acting as the electron-deficient component.
The most prominent cycloaddition reaction involving nitrosoarenes is the Hetero-Diels-Alder (HDA) reaction . This is a type of [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom. beilstein-journals.org In the nitroso-HDA reaction, the nitroso compound acts as a potent dienophile, where the N=O double bond is the 2π-electron component. It reacts with a conjugated diene (the 4π-electron component) to form a six-membered heterocyclic ring, a 3,6-dihydro-2H-1,2-oxazine. beilstein-journals.orgwikipedia.org
This reaction is a powerful tool in organic synthesis due to its ability to construct C-N and N-O bonds simultaneously under mild conditions, providing access to a wide range of biologically relevant molecules. nih.gov this compound, as a nitrosoarene, can serve as the dienophile in such reactions, with its reactivity influenced by the electronic nature of its substituents. The electron-donating methyl groups may slightly reduce its reactivity compared to unsubstituted nitrosobenzene (B162901), but the fundamental N=O dienophilic character remains.
When a nitrosoarene reacts with an unsymmetrical diene, the reaction can potentially yield two different constitutional isomers (regioisomers). The regioselectivity of the nitroso-HDA reaction is a critical aspect and is highly dependent on a combination of electronic and steric factors. beilstein-journals.orgresearchgate.net
The outcome is often explained by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroso-dienophile. The regioselectivity is determined by the alignment of the orbitals that results in the strongest interaction, which corresponds to the matching of the larger orbital coefficients on the reacting atoms. beilstein-journals.org
Key factors influencing the regioselectivity include:
Substituents on the Diene: Electron-donating groups (EDGs) on the diene raise the energy of the HOMO, accelerating the reaction and influencing the orbital coefficients, thereby directing the regiochemical outcome.
Substituents on the Nitrosoarene: Electron-withdrawing groups (EWGs) on the nitrosoarene lower the energy of the LUMO, increasing its reactivity. While the methyl groups on this compound are donating, the nitroso group itself is sufficiently electron-withdrawing to act as an effective dienophile.
Steric Effects: Bulky substituents on either the diene or the dienophile can hinder one approach, favoring the formation of the less sterically crowded regioisomer. The methyl groups in this compound are meta to the nitroso group and are unlikely to exert a significant direct steric influence on the cycloaddition.
| Factor | Influence on Regioselectivity |
|---|---|
| Electronic Effects (FMO Theory) | Addition is controlled by the interaction of the diene's HOMO and the nitrosoarene's LUMO. The major product arises from the orientation that matches the largest orbital coefficients. |
| Diene Substitution Pattern | Substituents at the C1 vs. C2 position of the diene lead to predictable and often opposing regiochemical preferences. |
| Steric Hindrance | Favors the formation of the less sterically congested cycloadduct. |
| Reaction Conditions | Solvent, temperature, and the presence of Lewis acid catalysts can sometimes alter or enhance the regioselectivity. |
The principles of cycloaddition chemistry extend to materials science, particularly in the functionalization of semiconductor surfaces. Research has demonstrated that nitrosoarenes, such as nitrosobenzene, can react directly with the reconstructed surfaces of semiconductors like silicon. acs.org
The clean Si(100)-2x1 surface consists of rows of silicon dimers with reactive Si=Si double bonds. Nitrosobenzene has been shown to undergo a [2+2] cycloaddition reaction with these Si=Si dimers. researchgate.net In this process, the N=O group of the nitrosoarene reacts with the Si=Si bond to form a stable four-membered ring structure (a 1-oxa-2-aza-3,4-disilacyclobutane), effectively grafting the organic molecule onto the silicon surface.
Further thermal treatment can lead to subsequent reactions. For instance, the oxygen atom from the initial adduct can migrate into the silicon subsurface, leaving a phenylnitrene species bound to the surface. researchgate.net It is expected that this compound would follow a similar reaction pathway, with the nitroso group serving as the anchor point for a [2+2] cycloaddition onto a silicon surface.
Redox Transformations of the Nitroso Group
The nitroso group (-N=O) of this compound is a versatile functional group that readily participates in a variety of redox transformations. These reactions are fundamental to the synthesis of other important classes of organic compounds and involve the nitroso moiety acting as either an oxidant or a reductant.
The reduction of this compound can be selectively controlled to yield either the corresponding aniline (B41778) (3,5-dimethylaniline) or the azoxybenzene derivative (3,3',5,5'-tetramethylazoxybenzene). The choice of reducing agent and reaction conditions dictates the final product.
Reduction to 3,5-Dimethylaniline (B87155):
The stepwise reduction is believed to proceed through intermediate species such as the corresponding hydroxylamine (B1172632). However, under the strongly reducing conditions required for aniline formation, these intermediates are typically not isolated. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is another powerful method for this transformation, often offering high selectivity and yields.
Reductive Dimerization to 3,3',5,5'-Tetramethylazoxybenzene:
Under milder reducing conditions, this compound can undergo reductive dimerization to form 3,3',5,5'-tetramethylazoxybenzene. This reaction is characteristic of aromatic nitroso compounds. The formation of the azoxy linkage (-N=N(O)-) involves the condensation of two molecules of the nitroso compound.
One proposed mechanism suggests that the reduction of one molecule of the nitroso compound to a hydroxylamine derivative is followed by a rapid condensation with a second molecule of the nitroso compound. Various reagents can effect this transformation, including alcohols in alkaline solutions. For instance, refluxing with sodium alkoxide in an alcohol is a known method for converting nitrobenzenes to azoxybenzenes, a reaction that proceeds via a nitroso intermediate.
Table 1: Selective Reduction Products of this compound
| Starting Material | Reaction Type | Typical Reagents/Conditions | Major Product |
|---|---|---|---|
| This compound | Complete Reduction | Sn/HCl, Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3,5-Dimethylaniline |
| This compound | Reductive Dimerization | Alkaline alcohols, Milder reducing agents | 3,3',5,5'-Tetramethylazoxybenzene |
The nitroso group of this compound can be readily oxidized to a nitro group (-NO₂), yielding 1,3-dimethyl-5-nitrobenzene (B1662109). This transformation is a valuable synthetic route for the preparation of nitroaromatic compounds from their corresponding amines or hydroxylamines, via a nitroso intermediate.
A variety of oxidizing agents can be employed for this purpose. Common and effective oxidants include:
Hydrogen Peroxide: Often used in the presence of a catalyst, such as peroxotungstophosphate, to efficiently oxidize aromatic amines to the corresponding nitroso compounds, which can be further oxidized to nitro compounds.
Ozone: The ozonolysis of nitroso compounds provides a clean and efficient method for their conversion to nitro compounds. This reaction is often carried out in an inert solvent like glacial acetic acid.
Peroxy Acids: Reagents like trifluoroperoxyacetic acid are powerful oxidants capable of converting amino groups to nitro groups, a reaction that proceeds through a nitroso intermediate.
Sodium Perborate: In acetic acid, sodium perborate can oxidize anilines to nitroarenes, with the reaction likely proceeding through a nitrosobenzene intermediate.
The choice of oxidant and reaction conditions is crucial to ensure high yields and to prevent side reactions.
The redox transformations of aromatic nitroso compounds, including this compound, can involve the formation of radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and characterize these transient paramagnetic species.
Studies on nitrobenzene (B124822) have shown that its radical anion can be generated and studied in solution. These radical anions can participate in electron transfer reactions with other molecules. The formation of such radical intermediates is a key step in understanding the detailed mechanisms of both chemical and electrochemical reduction processes. For instance, in the reduction of nitrobenzene in basic solution, the formation of the nitrosobenzene radical anion has been demonstrated.
The presence of the two methyl groups in this compound is expected to influence the stability and reactivity of the corresponding radical anion through their electron-donating inductive effects.
Photochemistry of Aromatic Nitroso Compounds
Aromatic nitroso compounds exhibit rich and complex photochemical behavior due to the presence of the nitroso group, which can absorb light in the visible and ultraviolet regions. This absorption can lead to electronic excitation and subsequent chemical reactions.
In the solid state and in solution, many aromatic C-nitroso compounds exist as dimers (azodioxy compounds). These dimers are typically colorless or pale yellow, while the corresponding monomers are intensely colored (blue or green). Irradiation with UV light, particularly at low temperatures, can induce the photodissociation of these dimers into their monomeric forms. This process is often reversible, with the monomers re-dimerizing upon warming.
Upon excitation, the nitroso monomer can undergo cleavage of the C-N or N=O bond, leading to the generation of radical species. The electronic structure of the nitroso group, with its n → π* and π → π* transitions, is responsible for this photochemical reactivity. The formation of reactive nitroxide radicals from nitroso molecules is a known photochemical process. The photolysis of N-nitrosamides, for example, has been shown to proceed via the fission of the nitrogen-nitrogen bond.
For this compound, it is expected to exist in a monomer-dimer equilibrium, and its photochemical behavior would likely involve the photoinduced cleavage of the dimer to the monomer, followed by potential radical generation from the excited state of the monomer.
The photochemistry of aromatic nitro compounds, which are structurally related to nitroso compounds, involves a variety of rearrangements and isomerizations. While specific light-controlled rearrangements for this compound are not extensively documented, the general principles of nitroso compound photochemistry suggest that such reactions are plausible.
The photoexcited state of an aromatic nitroso compound is a high-energy species that can potentially undergo structural reorganization. For example, photoisomerization of the nitroso group to an oxaziridine-like intermediate has been proposed in some photochemical reactions. These highly strained intermediates can then rearrange to form more stable products.
Furthermore, the generation of radical species upon photolysis can initiate a cascade of reactions, including rearrangements. The specific pathways for such light-controlled transformations would be highly dependent on the reaction conditions, such as the solvent and the presence of other reactive species.
Table 2: Photochemical Properties of Aromatic Nitroso Compounds
| Phenomenon | Description | Relevance to this compound |
|---|---|---|
| Monomer-Dimer Equilibrium | Exists as a colored monomer in equilibrium with a colorless/pale yellow dimer. | Expected to exhibit a similar equilibrium. |
| Photoinduced Cleavage | UV irradiation can cleave the dimer to the monomer and potentially generate radical species from the excited monomer. | Photolysis is expected to generate the monomeric form and potentially radical intermediates. |
| Rearrangements and Isomerizations | The excited state can undergo structural changes, possibly through transient intermediates like oxaziridines. | Light-controlled rearrangements are plausible, though specific pathways require further investigation. |
Theoretical Chemistry and Quantum Chemical Simulations
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. By focusing on the electron density, DFT methods can effectively model the electronic structure and predict the reactivity of molecules like 1,3-Dimethyl-5-nitrosobenzene.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For aromatic nitroso compounds, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contribution from the nitroso group. The presence of electron-donating methyl groups at the meta positions in this compound is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. A smaller gap generally suggests a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions.
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital, primarily of π* character with significant localization on the N=O bond. |
| HOMO | -6.8 | Highest Occupied Molecular Orbital, primarily of π character distributed over the aromatic ring and influenced by the methyl groups. |
| HOMO-LUMO Gap | 4.3 | Energy difference indicative of the molecule's kinetic stability and chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It translates the complex wavefunction into a more intuitive picture of Lewis-like bonding structures and lone pairs. For this compound, NBO analysis would reveal hyperconjugative interactions, which are key to understanding its stability and reactivity.
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the nitroso group, making it a likely site for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity in various chemical environments.
Computational Spectroscopy
Computational methods can predict the spectroscopic properties of a molecule, providing valuable information that can aid in its experimental identification and characterization.
Theoretical calculations of vibrational frequencies, using methods such as DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculations provide the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.
For this compound, characteristic vibrational modes would include the N=O stretching frequency, C-N stretching, aromatic C-C stretching, and various C-H bending and stretching modes from the aromatic ring and the methyl groups.
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| N=O Stretch | 1500-1550 | Stretching vibration of the nitroso group double bond. |
| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the benzene ring. |
| C-N Stretch | 1100-1200 | Stretching vibration of the bond connecting the nitroso group to the benzene ring. |
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| Methyl C-H Stretch | 2850-3000 | Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These predictions are highly dependent on the molecular geometry and the electronic environment of each nucleus.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the nitroso and methyl groups. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with the carbon atom attached to the nitroso group expected to have a characteristic chemical shift.
Simulation of Electronic Absorption Spectra
The electronic absorption spectra of aromatic nitro compounds are characterized by electronic transitions within the benzene ring and those involving the nitro group. Theoretical simulations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for assigning these transitions.
For 3,5-dimethylnitrobenzene, a close analogue, the UV vapor-phase absorption spectrum has been studied. hw.ac.uk The electronic transitions are primarily of π → π* character, localized on the benzene ring, and charge-transfer transitions involving the nitro group. The methyl groups act as weak electron-donating groups, causing slight shifts in the absorption bands compared to unsubstituted nitrobenzene (B124822).
Simulations for nitrobenzene, the parent compound, show that its gas-phase absorption spectrum features very weak bands around 350 nm and 280 nm, and two strong bands at 240 nm and 193 nm. nih.gov Computational methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theory have been used to calculate the vertical excitation energies, showing good agreement with experimental data. nih.gov The spectrum for 3,5-dimethylnitrobenzene is expected to be broadly similar, with minor solvatochromic and substituent-induced shifts. hw.ac.uk
Table 1: Theoretical and Experimental Absorption Maxima (λmax) for Nitrobenzene
| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) |
| Weak Band | ~350 | ~350 |
| Weak Band | ~280 | ~280 |
| Strong Band | ~240 | ~240 |
| Strong Band | ~193 | ~193 |
Note: Data is for the parent compound nitrobenzene as a reference for the expected transitions in its derivatives. nih.gov
Reaction Mechanism Simulations
Quantum chemical simulations are instrumental in elucidating the reaction pathways of nitroso compounds. As a representative example, the reaction mechanism between nitrosobenzene (B162901) and formaldehyde has been studied using Density Functional Theory (DFT) at the RB3LYP/6-311++G(d,p) level. sioc-journal.cn This reaction, which yields N-phenylhydroxamic acid, was found to proceed through two potential pathways on a singlet potential energy surface: a concerted mechanism and a stepwise mechanism. sioc-journal.cn
Transition State Characterization and Reaction Energy Barriers
In the study of the nitrosobenzene and formaldehyde reaction, both concerted and stepwise mechanisms were computationally explored to identify the most favorable reaction pathway. The calculations revealed that the stepwise mechanism has a lower energy barrier and is therefore the more probable route. sioc-journal.cn
Stepwise Mechanism: This pathway involves the formation of an intermediate before proceeding to the final product. It was identified as the most favorable mechanism in both the gas phase and in various solvents. sioc-journal.cn
Concerted Mechanism: This pathway involves a single transition state where bonds are broken and formed simultaneously. This route was calculated to have a higher activation energy compared to the stepwise mechanism. sioc-journal.cn
The transition states for such reactions are characterized by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. For the hydrogenation of nitrobenzene to nitrosobenzene on a Pd(111) surface, a different type of reaction, the energy barrier for N-O bond breaking was calculated to be a significant 1.23 eV. researchgate.net
Table 2: Calculated Reaction Energy Barriers for Nitrosobenzene + Formaldehyde
| Reaction Pathway | Phase | Relative Activation Energy (kJ/mol) |
| Stepwise | Gas | Lower Barrier |
| Concerted | Gas | Higher Barrier |
Note: This table provides a qualitative comparison based on the findings that the stepwise mechanism is the most favorable. sioc-journal.cn
Solvent Effects on Reaction Dynamics
Solvents can significantly influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products. rsc.org The effect of different solvents on the reaction between nitrosobenzene and formaldehyde was investigated using the conductor-like polarizable continuum model (CPCM). sioc-journal.cn
The study explored the reaction in a range of solvents with varying polarities, including water, ethanol, acetonitrile, dichloromethane, THF, and cyclohexane. sioc-journal.cn The results indicated that solvation generally reduces the activation energy for the reaction. However, the reaction was found to be not highly sensitive to the polarity of the solvent, suggesting that the transition state and reactants are solvated to a similar extent. sioc-journal.cn In all solvents studied, the stepwise mechanism remained the most favorable pathway. sioc-journal.cn This highlights the importance of including solvent models in computational studies to accurately predict reaction dynamics in solution. rsc.orgrsc.org
Table 3: Influence of Solvent on the Reaction of Nitrosobenzene
| Solvent | Polarity | Effect on Activation Energy |
| Cyclohexane | Non-polar | Reduction from gas phase |
| Dichloromethane | Polar aprotic | Reduction from gas phase |
| THF | Polar aprotic | Reduction from gas phase |
| Acetonitrile | Polar aprotic | Reduction from gas phase |
| Ethanol | Polar protic | Reduction from gas phase |
| Water | Polar protic | Reduction from gas phase |
Note: The general trend observed was a reduction in the energy barrier in the presence of a solvent compared to the gas phase, though the effect of polarity was not pronounced. sioc-journal.cn
Non-Linear Optical (NLO) Properties Theoretical Prediction
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov The NLO response of organic molecules is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. The nitroso and nitro groups are strong electron acceptors, making their derivatives promising candidates for NLO materials.
Theoretical predictions of NLO properties are typically performed using DFT and TD-DFT methods. nih.govuwa.edu.au Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response.
For meta-nitroaniline, a compound with a similar substitution pattern to this compound (donor-acceptor groups in a meta relationship), theoretical studies have evaluated its NLO properties. nih.gov The magnitude of the first hyperpolarizability (β) is directly related to the efficiency of ICT. Calculations show that the NLO properties are sensitive to the molecular structure and electronic arrangement. nih.govresearchgate.net For this compound, the two methyl groups (donors) and the nitroso group (acceptor) would facilitate ICT, suggesting it likely possesses significant NLO properties.
Table 4: Representative Theoretical NLO Properties for an Analogous Compound
| Compound | Parameter | Calculated Value (esu) |
| meta-Nitroaniline | Third-order susceptibility γ | ~6.84 x 10-30 |
| Substituted Metallabenzene | First hyperpolarizability β | 1.0 x 10-29 to 5.6 x 10-28 |
Note: Values are for representative NLO compounds to illustrate the order of magnitude expected for molecules with donor-acceptor architectures. uwa.edu.aunih.gov
Applications and Emerging Research Frontiers for Substituted Nitrosoarenes
Advanced Synthetic Building Blocks
Substituted nitrosoarenes are versatile reagents in organic synthesis due to the electrophilic nature of the nitrogen atom and the ability of the nitroso group to engage in various cycloaddition and condensation reactions.
Catalysis and Directed Organic Synthesis
Substituted nitrosoarenes are increasingly recognized for their role in catalysis and directed organic synthesis. The nitroso group can act as a temporary directing group, facilitating transformations at specific positions on the aromatic ring. Furthermore, nitrosoarenes can participate as reagents in catalytic cycles, leading to the efficient synthesis of complex molecules. youtube.com
One of the notable reactions involving nitrosoarenes is the nitroso-Diels-Alder reaction, which provides a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines and 1-amino-4-hydroxy-2-ene derivatives. acs.orgnih.gov This reaction demonstrates the utility of nitroso compounds as dienophiles in [4+2] cycloaddition reactions. wikipedia.org The development of catalytic and enantioselective versions of this reaction has further expanded its synthetic utility. nih.gov
Recent research has also explored the use of nitrosoarenes in other catalytic transformations. For instance, they can be involved in iron-catalyzed intramolecular nitroso ene reactions to produce six- or seven-membered N-heterocycles. acs.org These reactions often proceed via an in situ generated nitrosoarene intermediate from the corresponding nitroarene. acs.org The versatility of nitrosoarenes as both electrophilic and nucleophilic reagents makes them significant in a wide array of organic reactions. rsc.org
| Reaction Type | Role of Nitrosoarene | Resulting Products | Catalyst Examples |
| Nitroso-Diels-Alder | Dienophile | 3,6-dihydro-1,2-oxazines, 1-amino-4-hydroxy-2-ene derivatives | Copper(I)-DTBM-Segphos acs.org |
| Iron-Catalyzed Nitroso Ene | Reactant (in situ generated) | Benzoxazines, Dihydrobenzothiazines, Tetrahydroquinolines | Iron(II) acetate (B1210297) with 4,7-dimethoxyphenanthroline acs.org |
| [3+2] Annulation | Reactant | Isoxazolidin-5-ol derivatives, Indoles | IPrCuCl elsevierpure.com |
Precursors for Nitrogen-Containing Heterocycles
Nitrosoarenes are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. nih.gov Their ability to introduce a nitrogen atom into a cyclic framework makes them indispensable in synthetic organic chemistry.
One prominent example is the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant pharmacological activities. mdpi.com Substituted quinazolin-4(3H)-ones can be synthesized from the reaction of 3-indolinone-2-carboxylates with nitrosoarenes under oxidant- and metal-free conditions. mdpi.com
Furthermore, nitrosoarenes are utilized in the synthesis of indoles, another crucial heterocyclic motif. rsc.org For instance, [3+2] annulation reactions of N-hydroxyanilines with nitrosobenzenes can lead to the formation of highly functionalized indole (B1671886) products. elsevierpure.com The Cadogan–Sundberg indole synthesis also involves a nitroso derivative, generated in situ from a nitrostyrene, which undergoes a 6-electron thermal ring closure to form the indole ring. rsc.org
The versatility of nitrosoarenes as precursors extends to other heterocyclic systems as well, highlighting their importance as building blocks in the construction of complex molecular architectures. uic.edu
Functional Materials and Molecular Devices
The unique electronic and structural properties of substituted nitrosoarenes make them attractive candidates for incorporation into functional materials and molecular devices. Research in this area is still emerging, but several promising frontiers are being explored.
Integration into Molecular Switches and Photoresponsive Materials
Aromatic C-nitroso compounds exhibit interesting photochromic and thermochromic behavior, making them potential components of molecular switches. mdpi.com The reversible dimerization of nitroso monomers to azodioxy dimers can be controlled by light and temperature. mdpi.com The monomeric form is typically colored (blue or green), while the dimer is often colorless or yellow. mdpi.com This reversible transformation, which involves the breaking and formation of a nitrogen-nitrogen bond, can be harnessed to create an OFF-ON molecular switch. mdpi.com
The photodissociation of azodioxy dimers to nitroso monomers can be achieved by UV irradiation at low temperatures, and the reverse thermal dimerization occurs upon warming. mdpi.com This process can be monitored by spectroscopic techniques, such as IR spectroscopy, by observing the changes in the vibrational bands corresponding to the monomer and dimer. mdpi.com While research in this area is ongoing, the fundamental principle of reversible dimerization provides a basis for the design of novel photoresponsive materials based on substituted nitrosoarenes.
It is worth noting that other classes of compounds, such as those containing nitrosyl ligands like sodium nitroprusside, have also been investigated for their photochromic properties, which involve the isomerization of the nitrosyl ligand. olikrom.com
Applications in Energy Storage and Information Processing
The application of nitrosoarenes in energy storage is a nascent field of research. However, related nitrogen-containing organic compounds have been investigated for their redox activity, which is a key property for battery materials. nih.gov For instance, a polymer derived from 1,4-dinitrosobenzene, poly(1,4-phenyleneazine-N,N-dioxide) (PNND), has been identified as the electrochemical oxidation product of a compound investigated as an organic battery electrode material. nih.gov This suggests that polymers derived from nitrosoarenes could potentially serve as redox-active components in energy storage devices. The ability of the nitroso group to undergo reversible redox reactions is a key feature that could be exploited in this context. researchgate.net
In the realm of information processing, the concept of molecular switches, as discussed in the previous section, is directly relevant. A molecular switch can be considered a basic unit of information storage, where the two distinct states represent "0" and "1". The ability to reversibly switch between these states using an external stimulus like light opens up possibilities for the development of molecular-level information processing and data storage systems. While practical applications are still in the early stages of development, the fundamental properties of substituted nitrosoarenes make them intriguing candidates for future research in this area.
Rational Design of Surface Coatings and Interfacial Layers
The ability of nitrosoarenes to self-assemble on surfaces offers a promising avenue for the rational design of functional surface coatings and interfacial layers. mdpi.com Specifically, nitrosoarenes containing a sulfur headgroup, such as a disulfide, can form self-assembled monolayers (SAMs) on gold surfaces. nih.govacs.org
The nitroso groups at the interface of the monolayer can then interact with free nitroso molecules in solution to form an ordered second layer, or bilayer, through dimerization. mdpi.comnih.gov This layer-by-layer assembly provides a method for the controlled construction of multilayer films with specific functionalities. mdpi.com The properties of these surface coatings can be tuned by modifying the substituents on the aromatic ring of the nitrosoarene.
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding "1,3-Dimethyl-5-nitrosobenzene" for the applications detailed in the requested outline. Research and documented findings focus on other substituted nitrosoarenes or provide only general information about the class of compounds. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on this compound.
General information on related compounds is available:
As mechanistic probes and spin traps , other nitroso compounds like 2,4,6-tri-t-butylnitrosobenzene and various nitrosobenzene (B162901) sulfonates are well-documented. rsc.orggoogle.comnih.gov These compounds react with short-lived radicals to form more stable nitroxide radicals that can be studied using electron spin resonance (ESR) spectroscopy. rsc.orgwikipedia.org
For solid-state reactions and self-organization , aromatic C-nitroso compounds are known to participate in monomer-dimer equilibria, which can be influenced by factors like temperature and the solid-state environment. mdpi.comwikipedia.org However, specific studies detailing this behavior for this compound are not available.
In biodegradation pathways , nitroaromatic compounds are known pollutants, and their microbial degradation often proceeds through the reduction of the nitro group to a nitroso intermediate, followed by further reduction to hydroxylamino and amino groups. researchgate.netnih.govnih.govcapes.gov.br While it is plausible that the biodegradation of 1,3-dimethyl-5-nitrobenzene (B1662109) would involve this compound as an intermediate, specific studies confirming and detailing this pathway were not found.
Due to the lack of specific research findings for this compound in these areas, generating the requested article with detailed data tables and thorough analysis is not feasible without resorting to speculation, which would violate the core requirement for scientific accuracy.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions
This article has provided a focused examination of 1,3-dimethyl-5-nitrosobenzene, a member of the versatile nitrosoarene family. Key findings indicate that while specific experimental data for this compound are limited, its chemical nature can be reliably predicted from established principles of nitrosoarene chemistry. The primary synthetic routes involve the controlled oxidation of its precursor, 3,5-dimethylaniline (B87155), or the direct electrophilic nitrosation of m-xylene (B151644). nih.govacs.org A defining characteristic is its participation in a dynamic monomer-dimer equilibrium, which governs its physical properties, spectroscopic behavior, and reactivity. wikipedia.orgacs.org The compound is a potent reactive intermediate, capable of undergoing cycloadditions, condensation reactions with nucleophiles, and acting as a radical acceptor, highlighting its potential utility as a building block in organic synthesis. researchgate.netwikipedia.orgrsc.org
Unresolved Questions and Challenges in this compound Research
The foremost challenge in the study of this compound is the general instability and limited synthetic accessibility that restricts the widespread use of many nitrosoarenes. acs.org A significant unresolved question is the precise quantitative impact of the 3,5-dimethyl substitution pattern on the kinetics and thermodynamics of its monomer-dimer equilibrium compared to other substituted nitrosobenzenes. There is a lack of detailed experimental studies to characterize its solid-state structure, photophysical properties, and the precise yields and selectivities of its reactions. Furthermore, developing highly selective and stable synthetic methods that avoid over-oxidation and decomposition remains a practical challenge that hinders its broader application. researchgate.netacs.org
Prognosis for Future Discoveries and Technological Advancements
Future research on this compound is likely to focus on harnessing its rich reactivity in novel synthetic methodologies. Advancements in catalysis could lead to its use in asymmetric transformations, yielding chiral nitrogen-containing compounds. Its role as a building block in one-pot, multicomponent reactions to construct complex heterocyclic scaffolds, such as quinazolinones, is a promising area for exploration. mdpi.com Furthermore, the development of continuous flow synthesis methods could overcome the challenges associated with its instability, allowing for safer, on-demand generation and immediate use in telescoped reaction sequences. researchgate.net Computational chemistry will also play a crucial role in predicting its reaction pathways and designing new applications.
Broader Implications for Substituted Nitrosoarene Chemistry and Beyond
The study of this compound contributes to the broader understanding of structure-reactivity relationships within the nitrosoarene class. Elucidating the electronic effects of its specific substitution pattern provides valuable data for designing other nitrosoarenes with tailored properties for applications in materials science and medicinal chemistry. researchgate.netrsc.org As intermediates in the synthesis of dyes, pharmaceuticals, and polymers, a deeper understanding of the radical and cycloaddition chemistry of substituted nitrosoarenes is of significant academic and industrial importance. rsc.orgresearchgate.net The ongoing exploration of nitrosoarene reactions continues to provide powerful and unconventional tools for the construction of valuable nitrogen-containing molecules, expanding the toolkit of modern organic synthesis. rsc.org
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-Dimethyl-5-nitrosobenzene in a laboratory?
- Methodological Answer : A two-step approach is typically employed:
Nitration : Introduce a nitro group to 1,3-dimethylbenzene (m-xylene) using a nitrating mixture (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to favor para-substitution.
Reduction : Reduce the nitro group to nitroso using selective reductants like zinc dust in acidic media (e.g., HCl or acetic acid) or catalytic hydrogenation with Pd/C.
Purification : Sublimation is recommended for isolating the nitroso derivative, as it minimizes decomposition risks .
Q. How should this compound be purified to ensure high purity for spectroscopic analysis?
- Methodological Answer :
- Sublimation : Effective for removing non-volatile impurities. Conduct under reduced pressure (10–20 mmHg) at temperatures slightly below the compound’s decomposition point.
- Recrystallization : Use solvents like hexane/ethyl acetate (non-polar mixtures) to avoid solvent adduct formation.
Validation : Confirm purity via HPLC (≥95% purity threshold) and consistency in melting point measurements across trials .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR to confirm methyl group positions (singlets at δ ~2.3 ppm) and aromatic proton splitting patterns.
- FT-IR : Detect nitroso (N=O) stretching vibrations (~1500–1600 cm⁻¹) and absence of nitro (NO₂) peaks.
- UV-Vis : Monitor π→π* transitions (~250–300 nm) and dimer-monomer equilibria in solution .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to prevent light-induced dimerization or oxidation.
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the monomer-dimer equilibrium of this compound affect its reactivity in solution?
- Methodological Answer :
- Experimental Design : Use variable-temperature ¹H NMR to monitor dimerization (e.g., integration of monomer vs. dimer peaks).
- Kinetic Studies : UV-Vis spectroscopy to track equilibrium shifts under varying concentrations or solvents (e.g., toluene vs. DMSO).
Insight : Polar aprotic solvents stabilize the monomer, enhancing electrophilic reactivity in substitution reactions .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data with literature, ensuring identical heating rates (e.g., 5°C/min).
- Purity Assessment : Use GC-MS to detect trace impurities (e.g., residual nitro precursors) that depress melting points .
Q. How can researchers address challenges in detecting this compound in environmental samples?
- Methodological Answer :
- Analytical Techniques : Employ HRGC/ECD (High-Resolution Gas Chromatography/Electron Capture Detection) or LC-MS/MS with deuterated internal standards for quantification.
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate nitroso derivatives from complex matrices .
Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites.
- Experimental Probes : Competitive reactions with bromine or nitronium tetrafluoroborate to compare para vs. meta substitution outcomes .
Q. How does photostability impact the storage and application of this compound in light-sensitive reactions?
- Methodological Answer :
Q. What are the limitations of current synthetic methods for scaling this compound production for kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
